molecular formula C17H27N3O B11839704 N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide

N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide

Cat. No.: B11839704
M. Wt: 289.4 g/mol
InChI Key: INMTZTNILQXMFY-UHFFFAOYSA-N
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Description

“N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides It features a tert-butyl group attached to a phenyl ring, which is further connected to a diazepane ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide” typically involves the following steps:

    Formation of the tert-butylphenyl intermediate: This can be achieved by reacting tert-butylbenzene with a suitable halogenating agent to introduce a halogen atom onto the phenyl ring.

    Coupling with diazepane: The halogenated tert-butylphenyl intermediate is then reacted with 1,4-diazepane in the presence of a base to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the diazepane ring.

    Reduction: Reduction reactions could target the acetamide linkage or the phenyl ring.

    Substitution: The phenyl ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenyl)-2-(1,4-diazepan-1-yl)acetamide: Lacks the tert-butyl group, which may affect its chemical properties and biological activity.

    N-(2-(tert-Butyl)phenyl)-2-(1,4-piperazin-1-yl)acetamide: Similar structure but with a piperazine ring instead of a diazepane ring.

Uniqueness

The presence of the tert-butyl group and the diazepane ring in “N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide” may confer unique steric and electronic properties, potentially enhancing its stability, reactivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2-(1,4-diazepan-1-yl)acetamide

InChI

InChI=1S/C17H27N3O/c1-17(2,3)14-7-4-5-8-15(14)19-16(21)13-20-11-6-9-18-10-12-20/h4-5,7-8,18H,6,9-13H2,1-3H3,(H,19,21)

InChI Key

INMTZTNILQXMFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CN2CCCNCC2

Origin of Product

United States

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